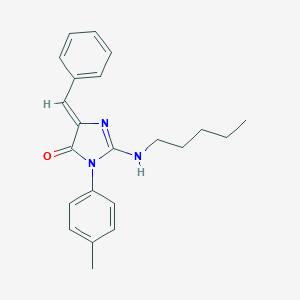
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one, also known as BMPI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMPI belongs to the class of imidazolone derivatives and has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is still not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has also been found to modulate the expression of various genes involved in cancer progression and inflammation. In addition, (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is its potent biological activity, which makes it a promising candidate for the development of new drugs. (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the safety and toxicity profile of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one, including the development of new analogs with improved solubility and potency. (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one could also be tested in combination with other drugs to enhance its therapeutic effects. In addition, more research is needed to understand the mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one and its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Overall, (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one holds great promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one involves the condensation of 4-methylbenzaldehyde with pentylamine to form the corresponding imine, which is then cyclized with glycine to produce the imidazolone derivative. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The yield of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one can be improved by optimizing the reaction conditions and using high-quality starting materials.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one has shown antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C22H25N3O |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one |
InChI |
InChI=1S/C22H25N3O/c1-3-4-8-15-23-22-24-20(16-18-9-6-5-7-10-18)21(26)25(22)19-13-11-17(2)12-14-19/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,23,24)/b20-16- |
InChI-Schlüssel |
JTTAVTJCUPGWJT-SILNSSARSA-N |
Isomerische SMILES |
CCCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)